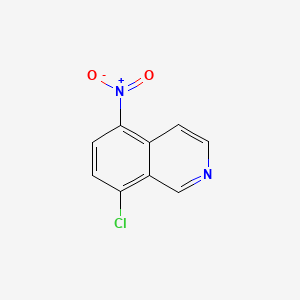

8-Chloro-5-nitroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAMHAYSMRYQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697686 | |

| Record name | 8-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156901-43-8 | |

| Record name | 8-Chloro-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 8-Chloro-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-5-nitroisoquinoline is a halogenated and nitrated isoquinoline derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both an electron-withdrawing nitro group and a halogen substituent on the isoquinoline scaffold, make it a valuable precursor for the synthesis of a diverse array of functionalized heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and spectral characteristics. Furthermore, it explores its potential applications in drug discovery, drawing parallels with related compounds that have shown promising biological activities.

Introduction

The isoquinoline core is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Functionalization of the isoquinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This compound (CAS No. 156901-43-8) is a synthetic derivative that combines the structural features of a chloro and a nitro-substituted aromatic ring, rendering it an interesting subject for chemical exploration.[2] The presence of the nitro group at the C-5 position and the chlorine atom at the C-8 position significantly influences the electron density distribution within the isoquinoline ring, thereby dictating its reactivity and potential for further chemical modifications. This guide aims to provide a detailed technical overview for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be considered as estimates.[2]

| Property | Value | Source |

| CAS Number | 156901-43-8 | [2] |

| Molecular Formula | C₉H₅ClN₂O₂ | [2] |

| Molecular Weight | 208.60 g/mol | [2] |

| Predicted Boiling Point | 370.2 ± 27.0 °C | [2] |

| Predicted Density | 1.484 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 2.81 ± 0.36 | [2] |

| Canonical SMILES | C1=CC(=C2C=NC=CC2=C1[O-])Cl | [2] |

Caption: Chemical structure of this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic nitration of 8-chloroisoquinoline. The regioselectivity of nitration on the isoquinoline ring is influenced by the reaction conditions and the electronic nature of the existing substituents.[3]

Reaction Principle: Electrophilic Aromatic Substitution

The nitration of 8-chloroisoquinoline is an electrophilic aromatic substitution reaction. The strong electron-withdrawing effect of the protonated nitrogen atom in the isoquinoline ring under acidic conditions deactivates the heterocyclic ring towards electrophilic attack. Consequently, substitution occurs preferentially on the carbocyclic ring (benzene ring). The directing effect of the chlorine atom (ortho-, para-directing) and the overall electronic landscape of the isoquinoline nucleus favor the introduction of the nitro group at the C-5 position.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Generalized)

Materials:

-

8-Chloroisoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Substrate Addition: Slowly add 8-chloroisoquinoline to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.

-

Nitrating Agent Addition: Add potassium nitrate portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 45-50 °C for approximately 6 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as NMR, MS, and IR, and by determining its melting point.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the chloro and nitro substituents, which activate the isoquinoline ring for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the C-5 position, along with the inherent electron-deficient nature of the isoquinoline ring, makes the chlorine atom at the C-8 position susceptible to displacement by nucleophiles. The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction.[4]

Common nucleophiles that could potentially displace the C-8 chlorine include:

-

Amines: To introduce amino functionalities, which are crucial for many biologically active molecules.[1]

-

Alkoxides and Phenoxides: To form ether linkages.

-

Thiols: To generate thioether derivatives.

The reactivity of the C-8 chlorine is expected to be significant, allowing for the introduction of a variety of functional groups to build molecular complexity.

Caption: General scheme for nucleophilic aromatic substitution.

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of related compounds like 8-chloroquinoline and 8-nitroquinoline, the following spectral characteristics can be predicted.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the pyridine ring (H-1, H-3, H-4) and the carbocyclic ring (H-6, H-7) will exhibit chemical shifts and coupling patterns characteristic of the isoquinoline system, influenced by the chloro and nitro substituents. The electron-withdrawing nitro group will likely cause a downfield shift for the adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display nine distinct signals for the carbon atoms of the isoquinoline ring. The carbons bearing the chloro (C-8) and nitro (C-5) groups will show characteristic chemical shifts. The chemical shifts of the other carbons will be influenced by the electron-withdrawing effects of the substituents and the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: Strong bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[5]

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of this compound (208.60). The isotopic pattern of the molecular ion, with a prominent M+2 peak at approximately one-third the intensity of the M⁺ peak, will be characteristic of a molecule containing one chlorine atom. Fragmentation patterns would likely involve the loss of NO₂, Cl, and other small neutral molecules.[6]

Applications in Drug Discovery

While specific applications of this compound are not extensively documented, its structure suggests significant potential as a key intermediate in the synthesis of novel therapeutic agents. The ability to functionalize the C-8 position via nucleophilic substitution allows for the introduction of various pharmacophores.

Precursor for 8-Amino-5-nitroisoquinoline Derivatives

Displacement of the C-8 chlorine with amines can lead to a variety of 8-amino-5-nitroisoquinoline derivatives. The 8-aminoquinoline scaffold is a well-known pharmacophore present in several approved drugs, particularly antimalarials like primaquine.[1] Subsequent reduction of the nitro group at the C-5 position to an amine would provide a diaminoisoquinoline scaffold, a versatile platform for further derivatization to explore a range of biological targets.

Analogy to Bioactive Nitroquinolines

Derivatives of nitroquinolines have been investigated for various biological activities, including antimicrobial and anticancer properties.[7] The electronic properties conferred by the nitro group can be crucial for molecular interactions with biological targets. Therefore, derivatives of this compound could be explored for similar activities.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. [PDF] Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline | Semantic Scholar [semanticscholar.org]

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to 8-Chloro-5-nitroisoquinoline (CAS: 156901-43-8)

In the landscape of modern drug discovery and organic synthesis, the strategic value of a molecular scaffold is measured by its synthetic versatility and its potential to unlock novel chemical space. This compound is a quintessential example of such a scaffold. It is not merely a chemical intermediate; it is a carefully orchestrated arrangement of functional groups on a privileged heterocyclic core. The presence of the nitro group and the chlorine atom are not accidental; they are deliberate placements that activate the isoquinoline ring system for a cascade of predictable and high-yield transformations. This guide is structured to provide researchers and drug development professionals with a comprehensive understanding of this molecule, moving beyond simple protocols to explain the underlying chemical principles that make this compound an invaluable tool in the synthesis of complex, biologically active molecules.

Core Molecular Profile and Physicochemical Properties

This compound is a solid, stable heterocyclic compound featuring an isoquinoline nucleus. The key to its utility lies in the electronic properties conferred by its substituents: the strongly electron-withdrawing nitro group at the 5-position and the halogen leaving group at the 8-position. These features render the molecule an important precursor for a variety of substituted isoquinolines.

Table 1: Physicochemical and Structural Data for this compound [1]

| Property | Value |

| CAS Number | 156901-43-8 |

| Molecular Formula | C₉H₅ClN₂O₂ |

| Molecular Weight | 208.60 g/mol [1] |

| Exact Mass | 208.0039551[1] |

| Boiling Point | 370.2 ± 27.0 °C (Predicted)[1] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 2.81 ± 0.36 (Predicted)[1] |

| LogP | 3.31960[1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions[1][2] |

| Canonical SMILES | C1=CC(=C2C=NC=CC2=C1[O-])Cl[1] |

Synthesis Pathway: Electrophilic Nitration

The most direct and commonly cited method for preparing this compound is through the electrophilic aromatic substitution (nitration) of 8-chloroisoquinoline.[1]

Causality of Experimental Design:

The choice of reagents is critical for the success of this reaction. A mixture of a strong acid, typically sulfuric acid (H₂SO₄), and a nitrate source, such as potassium nitrate (KNO₃), is employed. The sulfuric acid serves a dual purpose: it protonates the nitric acid (formed in situ from KNO₃) to generate the highly electrophilic nitronium ion (NO₂⁺), and it acts as a solvent and dehydrating agent, driving the reaction equilibrium forward. Temperature control is paramount to ensure regioselectivity and prevent unwanted side reactions or di-nitration. The reaction is typically maintained at a moderately elevated temperature to facilitate the reaction without promoting decomposition.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 8-chloroisoquinoline to concentrated sulfuric acid while cooling in an ice bath to manage the initial exotherm.

-

Reagent Addition: Once the solution is homogenous and cooled, slowly add potassium nitrate portion-wise, ensuring the internal temperature does not exceed 50°C.[1]

-

Reaction Progression: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 45-50°C) for several hours (typically 6 hours) to ensure complete conversion.[1]

-

Work-up and Isolation: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the aqueous solution.

-

Purification: Collect the crude solid by filtration, wash thoroughly with water to remove residual acid, and then with a suitable solvent like cold ethanol or a mixture of DCM/EtOH/Hexane to remove impurities.[3] The product can be further purified by recrystallization if necessary.

Workflow Visualization

Sources

An In-Depth Technical Guide to 8-Chloro-5-nitroisoquinoline: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Nucleus

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic bioactive molecules. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise spatial orientation of functional groups, making it an ideal anchor for designing ligands that can effectively interact with biological targets. Within the vast chemical space of isoquinoline derivatives, 8-Chloro-5-nitroisoquinoline has emerged as a particularly valuable building block in medicinal chemistry. The presence of a chloro group at the 8-position and a nitro group at the 5-position imparts distinct electronic properties and provides versatile handles for further chemical modifications, enabling the exploration of diverse pharmacological activities. This guide offers a comprehensive overview of the molecular structure, synthesis, characterization, and strategic applications of this compound in the pursuit of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₉H₅ClN₂O₂ and a molecular weight of 208.60 g/mol .[1] The molecule's architecture is characterized by the fusion of a benzene ring and a pyridine ring, with the nitrogen atom at position 2. The strategic placement of the electron-withdrawing chloro and nitro groups significantly influences the electron density distribution across the aromatic system, thereby modulating its reactivity and potential for intermolecular interactions.

| Property | Value |

| Molecular Formula | C₉H₅ClN₂O₂ |

| Molecular Weight | 208.60 g/mol [1] |

| CAS Number | 156901-43-8[1] |

| Boiling Point (Predicted) | 370.2 ± 27.0 °C[1] |

| Density (Predicted) | 1.484 ± 0.06 g/cm³[1] |

| LogP (Predicted) | 3.32[1] |

| Storage Temperature | 2-8°C[1] |

The presence of the nitro group at the 5-position and the chlorine atom at the 8-position makes the isoquinoline nucleus electron-deficient. This electronic nature is a key determinant of its chemical reactivity, particularly in nucleophilic aromatic substitution reactions.

Synthesis and Purification: A Robust and Scalable Protocol

The most common and efficient method for the synthesis of this compound is the electrophilic nitration of 8-chloroisoquinoline. This reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of a nitrate salt and a strong acid, typically sulfuric acid.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for the analogous synthesis of 5-bromo-8-nitroisoquinoline.[2]

Materials:

-

8-Chloroisoquinoline

-

Potassium nitrate (KNO₃)[1]

-

Concentrated sulfuric acid (H₂SO₄, 98%)[1]

-

Crushed ice

-

25% aqueous ammonia (NH₃)

-

Diethyl ether

-

Heptane

-

Toluene

-

Celite

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a thermometer, carefully add 8-chloroisoquinoline to concentrated sulfuric acid at a temperature maintained below 30°C. Stir the mixture until the 8-chloroisoquinoline is completely dissolved.

-

Nitration: Cool the reaction mixture to between -15°C and -10°C in an ice-salt bath. Add potassium nitrate portion-wise, ensuring the internal temperature does not exceed -10°C. After the addition is complete, stir the mixture at -10°C for an additional hour.

-

Work-up: Remove the cooling bath and allow the reaction mixture to stir overnight, gradually warming to room temperature. Carefully pour the reaction mixture onto crushed ice in a large beaker.

-

Neutralization: While stirring vigorously, adjust the pH of the mixture to approximately 9.0 by the slow addition of 25% aqueous ammonia, ensuring the temperature remains below 25°C.

-

Extraction: Transfer the alkaline suspension to a separatory funnel and extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization. Suspend the crude material in a mixture of heptane and toluene and heat to reflux. Filter the hot solution through Celite and allow the filtrate to cool slowly with stirring. The resulting crystals are collected by filtration, washed with cold heptane, and dried to afford pure this compound.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, this section provides predicted data and analysis based on analogous compounds. Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data for this compound.[3]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the five aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the nitrogen atom in the isoquinoline ring. Protons on the pyridine ring (H1 and H3) will likely appear at the most downfield positions. The protons on the benzene ring (H4, H6, and H7) will also be shifted downfield due to the deshielding effects of the nitro and chloro substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the isoquinoline ring. The carbons bearing the chloro (C8) and nitro (C5) groups will be significantly influenced, and their chemical shifts can be predicted based on established substituent effects. The carbons of the pyridine ring (C1, C3, and C4a) will also have characteristic chemical shifts.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 208, corresponding to the molecular weight of the compound. An isotopic peak at m/z 210, with an intensity of approximately one-third of the molecular ion peak, will be characteristic of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the nitro group (NO₂) at approximately 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). Aromatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹, and C=C and C=N stretching vibrations of the isoquinoline ring will appear in the 1600-1450 cm⁻¹ region. A C-Cl stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the electron-deficient nature of the isoquinoline ring system. This makes it a valuable precursor for a variety of chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

Both the chloro and nitro groups can potentially be displaced by nucleophiles. The nitro group at the 5-position strongly activates the ring towards nucleophilic attack, making the chloro group at the 8-position susceptible to displacement by various nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the introduction of a wide range of substituents at the 8-position, a key strategy in the design of kinase inhibitors and other targeted therapies.

Reduction of the Nitro Group

The nitro group at the 5-position can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation. The resulting 8-chloro-5-aminoisoquinoline is a versatile intermediate that can undergo a variety of subsequent reactions, including diazotization followed by Sandmeyer reactions, acylation, and alkylation, further expanding the chemical diversity of accessible derivatives.

Diagram of Key Reactions

Caption: Key synthetic transformations of this compound.

Role as a Scaffold in Kinase Inhibitor Synthesis

The isoquinoline and related quinoline scaffolds are integral components of numerous approved and investigational kinase inhibitors.[4] The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and enabling binding to the hinge region of the kinase active site. The chloro and nitro functionalities of this compound provide the necessary handles to introduce substituents that can occupy the hydrophobic regions and solvent-exposed areas of the ATP-binding pocket, thereby enhancing potency and selectivity. For instance, the amino group, obtained after nitro reduction, can be functionalized to introduce side chains that target specific amino acid residues within the kinase domain.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction, allows for the systematic exploration of chemical space around the isoquinoline core. This makes it an invaluable tool for medicinal chemists and drug discovery scientists in the rational design and development of novel kinase inhibitors and other targeted therapies. The robust and scalable synthesis of this compound further enhances its utility as a key intermediate in the pharmaceutical industry.

References

- This compound. LookChem. [Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives.

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.

- Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH. [Link]

- PRMT5 inhibitors.

Sources

Introduction: The Strategic Importance of 8-Chloro-5-nitroisoquinoline

An In-depth Technical Guide to the Synthesis of 8-Chloro-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its unique arrangement of atoms provides a versatile framework for interacting with biological targets. The strategic introduction of substituents onto this core is paramount for modulating pharmacological activity. This compound is a key heterocyclic building block, offering two distinct and reactive positions for further chemical elaboration. The electron-withdrawing nature of the nitro group and the presence of the chloro substituent make it a valuable intermediate for the synthesis of complex, polysubstituted isoquinolines in drug discovery programs.

This guide provides a comprehensive overview of the primary synthetic pathway to this compound, grounded in established chemical principles. We will delve into the causal mechanisms behind the chosen reactions, present detailed experimental protocols, and offer insights gleaned from extensive synthetic practice.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of this compound identifies the most direct and efficient synthetic route. The target molecule can be disconnected at the C-N bond of the nitro group, pointing to an electrophilic aromatic substitution reaction as the final step. This leads to a readily accessible precursor: 8-chloroisoquinoline.

Therefore, the most logical forward synthesis involves two primary stages:

-

Construction of the Isoquinoline Core: Synthesis of the 8-chloroisoquinoline precursor.

-

Regioselective Nitration: Introduction of the nitro group at the C5 position.

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of the Precursor, 8-Chloroisoquinoline

The construction of the isoquinoline ring system is a classic challenge in organic synthesis. Several named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been developed for this purpose.[2][3][4] The Pomeranz-Fritsch reaction is particularly well-suited for this target, as it builds the isoquinoline nucleus from a benzaldehyde derivative and an aminoacetaldehyde acetal.[5][6][7]

The Pomeranz-Fritsch Reaction: Mechanism and Rationale

The Pomeranz-Fritsch reaction proceeds in two key stages:[5][7]

-

Imine Formation: Condensation of an aromatic aldehyde (in this case, a 2-chlorobenzaldehyde derivative) with 2,2-diethoxyethylamine to form a Schiff base, specifically a benzalaminoacetal.

-

Acid-Catalyzed Cyclization: The benzalaminoacetal is treated with a strong acid, typically concentrated sulfuric acid. The acid catalyzes the elimination of ethanol molecules and facilitates an intramolecular electrophilic attack of the imine carbon onto the aromatic ring, followed by aromatization to yield the isoquinoline core.[7]

The choice of a strong acid like H₂SO₄ is critical; it acts as both a catalyst and a dehydrating agent, driving the cyclization and aromatization steps to completion.[5]

Caption: The two-stage mechanism of the Pomeranz-Fritsch reaction.

Experimental Protocol: Synthesis of 8-Chloroisoquinoline

This protocol is a representative procedure based on the principles of the Pomeranz-Fritsch reaction. Researchers should optimize conditions based on their specific starting materials and laboratory setup.

Materials:

-

2-Chlorobenzaldehyde

-

2,2-Diethoxyethylamine

-

Concentrated Sulfuric Acid (98%)

-

Ethanol

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Step 1: Formation of the Benzalaminoacetal.

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 2-chlorobenzaldehyde and 2,2-diethoxyethylamine in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected, indicating the completion of the condensation.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal. This intermediate is often used in the next step without further purification.

-

-

Step 2: Acid-Catalyzed Cyclization.

-

To a separate flask, add concentrated sulfuric acid and cool it to 0°C in an ice bath.

-

Slowly add the crude benzalaminoacetal from Step 1 to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Extract the aqueous layer multiple times with diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude 8-chloroisoquinoline.

-

Purify the product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

-

Part II: Regioselective Nitration of 8-Chloroisoquinoline

The final step in the synthesis is the nitration of the 8-chloroisoquinoline precursor. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the active electrophile.

Mechanistic Rationale: Directing Effects in the Isoquinoline System

In a strongly acidic medium (e.g., H₂SO₄), the nitrogen atom of the isoquinoline ring becomes protonated, forming an isoquinolinium ion.[8] This positive charge strongly deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the less deactivated benzene ring.[8]

The directing effects on the benzene ring favor substitution at the C5 and C8 positions, which are analogous to the alpha positions of naphthalene and are the most activated sites.[8] Starting with 8-chloroisoquinoline, the C8 position is already occupied. The chloro group is an ortho-, para-director but is deactivating. The primary directing influence remains the fused pyridinium ring, which strongly favors attack at the C5 position. Therefore, the nitration of 8-chloroisoquinoline proceeds with high regioselectivity to yield the desired this compound.[9]

Caption: Mechanism of the nitration of 8-chloroisoquinoline.

Experimental Protocol: Nitration of 8-Chloroisoquinoline

This protocol is adapted from established procedures for the nitration of substituted isoquinolines.[9][10]

Materials:

-

8-Chloroisoquinoline

-

Potassium nitrate (KNO₃)

-

Concentrated Sulfuric Acid (98%)

-

Crushed ice

-

Ammonium hydroxide solution

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the 8-chloroisoquinoline in concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.

-

While maintaining the low temperature, add potassium nitrate (KNO₃) portion-wise with continuous stirring. The potassium nitrate reacts with sulfuric acid to generate the nitronium ion in situ.

-

After the addition is complete, slowly raise the temperature to 45-50°C and maintain it for approximately 6 hours.[10] Monitor the reaction's progress using TLC.

-

Once the reaction is complete, cool the mixture back to room temperature and carefully pour it onto a large volume of crushed ice.

-

Neutralize the solution by adding an ammonium hydroxide solution until the pH is basic. This will cause the product to precipitate.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data Summary

While yields are highly dependent on reaction scale and optimization, the following table provides target parameters for this synthetic sequence.

| Step | Reaction | Key Reagents | Temperature | Typical Yield |

| 1 | Pomeranz-Fritsch | Conc. H₂SO₄ | 0°C to RT | 50-70% |

| 2 | Nitration | KNO₃, Conc. H₂SO₄ | 45-50°C[10] | >90%[9] |

Characterization and Physical Properties

The final product, this compound, should be characterized to confirm its identity and purity.

-

Techniques: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

-

Physical Properties:

Safety Considerations

-

Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood and add reagents slowly to control exothermic reactions.

-

Nitrating Agents: Nitrating mixtures can be highly reactive and potentially explosive, especially in the presence of organic material. Maintain strict temperature control throughout the reaction.

-

Nitro Compounds: The final product is a nitroaromatic compound. Many such compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving the construction of the 8-chloroisoquinoline core via the Pomeranz-Fritsch reaction, followed by a highly regioselective electrophilic nitration at the C5 position. Understanding the underlying mechanisms of isoquinoline formation and the directing effects in electrophilic aromatic substitution is crucial for the successful execution of this synthesis. This guide provides the necessary theoretical framework and practical protocols for researchers to produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

[11] Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10433-10436. Available at: [12] Si, C., & Myers, A. G. (2012). A versatile synthesis of substituted isoquinolines. PMC - NIH. Available at: [2] Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Isoquinolines by Electrophilic Cyclization of Iminoalkynes. Journal of the American Chemical Society, 118(4), 733-734. Available at: [3] Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [1] Procter, D. J., et al. (2010). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC - PubMed Central. Available at: [5] Name Reactions. (n.d.). Pomeranz-Fritsch Reaction. Available at: [13] SpectraBase. (n.d.). This compound - N-oxide. Available at: [6] Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available at: [7] Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Available at: [4] Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [10] LookChem. (n.d.). This compound. Available at: [14] J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction. Available at: [15] NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [16] Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [8] Chemistry Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position? Available at: [17] ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Available at: [18] BenchChem. (n.d.). Application of the Bischler-Napieralski Reaction for Isoquinoline Synthesis. Available at: [19] Lee, J. Y., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Society for Mass Spectrometry, 28(11), 2465-2474. Available at: [9] Katritzky, A. R., et al. (2004). Product Class 5: Isoquinolines. Science of Synthesis. Available at: [20] PubChem. (n.d.). This compound. Available at:

Sources

- 1. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. lookchem.com [lookchem.com]

- 11. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. spectrabase.com [spectrabase.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 16. Bischler-Napieralski Reaction [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. www-leland.stanford.edu [www-leland.stanford.edu]

- 20. 8-Chloro-5-nitroquinoline | C9H5ClN2O2 | CID 252444 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Purity and Characterization of 8-Chloro-5-nitroisoquinoline

Introduction

8-Chloro-5-nitroisoquinoline is a key heterocyclic intermediate with significant applications in medicinal chemistry and materials science. Its unique structural features, a chlorinated isoquinoline core bearing a nitro group, make it a versatile scaffold for the synthesis of a diverse range of functional molecules. The precise control over the purity of this compound is paramount, as even minor impurities can significantly impact the outcome of subsequent reactions and the biological activity or material properties of the final products.

This technical guide provides a comprehensive overview of the methodologies for the purification and in-depth characterization of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to ensure the quality and integrity of this important chemical entity. The narrative balances theoretical principles with field-proven insights to offer a robust and self-validating approach to purity assessment.

Understanding the Compound: Synthesis and Potential Impurities

This compound is typically synthesized via the nitration of 8-chloroisoquinoline. A common laboratory-scale synthesis involves the use of a nitrating mixture, such as sulfuric acid and potassium nitrate.[1] The reaction is generally carried out at a controlled temperature to favor the formation of the desired 5-nitro isomer.[1]

The primary challenge in the synthesis and purification of this compound lies in the potential for the formation of isomeric and over-nitrated byproducts. The chloro substituent at the 8-position directs the incoming nitro group primarily to the 5- and 7-positions. Therefore, the main impurity of concern is the isomeric 8-chloro-7-nitroisoquinoline . Additionally, depending on the reaction conditions, trace amounts of dinitro-isomers may also be formed. Unreacted starting material, 8-chloroisoquinoline , can also be a potential impurity.

A thorough understanding of these potential impurities is crucial for developing an effective purification strategy and for selecting appropriate analytical techniques for their detection and quantification.

Purification of this compound: A Step-by-Step Protocol

The purification of crude this compound post-synthesis is critical to remove unreacted starting materials, isomeric byproducts, and any inorganic residues. A multi-step approach involving extraction and recrystallization is often effective.

I. Work-up and Extraction

-

Quenching: The reaction mixture is carefully quenched by pouring it onto crushed ice with vigorous stirring. This step neutralizes the strong acid and precipitates the crude product.

-

Neutralization: The acidic aqueous solution is then neutralized with a suitable base, such as sodium carbonate or ammonium hydroxide, to a pH of 7-8. This ensures that the isoquinoline nitrogen is not protonated, facilitating its extraction into an organic solvent.

-

Solvent Extraction: The neutralized aqueous slurry is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The choice of solvent is critical; it should readily dissolve the desired product while minimizing the dissolution of inorganic salts. Multiple extractions are recommended to ensure complete recovery of the product.

-

Washing: The combined organic extracts are washed with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities and to aid in the separation of the organic and aqueous layers.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude solid product.

II. Recrystallization: The Cornerstone of Purification

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[2][3] The selection of an appropriate solvent is the most critical step in this process.[4]

Solvent Selection Rationale: For nitroaromatic compounds like this compound, polar aprotic solvents or alcohols are often good candidates. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[2] Ethanol, methanol, or a mixture of ethanol and water are often suitable choices.[3][5]

Detailed Recrystallization Protocol:

-

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) is added to dissolve the solid completely. The solution should be heated to the boiling point of the solvent.

-

Hot Filtration (if necessary): If any insoluble impurities are present, a hot gravity filtration should be performed to remove them. This step must be done quickly to prevent premature crystallization of the product.

-

Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals obtained from rapid cooling. The flask can then be placed in an ice bath to maximize the yield of the crystallized product.

-

Isolation: The purified crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The crystals are washed with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

dot

Caption: Purification workflow for this compound.

Characterization and Purity Assessment: A Multi-Technique Approach

A single analytical technique is often insufficient to fully characterize a compound and confirm its purity. A combination of chromatographic and spectroscopic methods provides a comprehensive and reliable assessment.

I. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[6] A reversed-phase HPLC method is well-suited for this compound.

Rationale for Method Development: Based on methods for similar chloro-nitro-aromatic compounds, a C18 column is a good starting point.[7] A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like phosphate buffer or water with a small amount of acid like formic or phosphoric acid) is typically used.[7][8] A gradient elution is often preferred to ensure good separation of the main compound from any potential impurities with different polarities. UV detection is suitable due to the chromophoric nature of the nitroisoquinoline core.

Detailed HPLC Protocol:

| Parameter | Recommended Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for aromatic compounds.[7] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | UV at 254 nm | Aromatic compounds strongly absorb at this wavelength. |

| Injection Vol. | 10 µL | Standard injection volume. |

Data Interpretation: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities. The retention times of potential impurities, such as 8-chloro-7-nitroisoquinoline and 8-chloroisoquinoline, would be expected to differ from that of the main product.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity of this compound.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups. The protons on the pyridine ring and the benzene ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Spin-spin coupling between adjacent protons will provide valuable information about their connectivity.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons will also be affected by the substituents. Carbons attached to the electronegative chlorine and nitrogen atoms, as well as the carbon bearing the nitro group, will be significantly deshielded and appear at a lower field. Online prediction tools can provide a theoretical spectrum to aid in the assignment of the experimental data.[9][10][11][12]

NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the ¹H NMR signals. Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[13]

Expected Mass Spectrum: For this compound (C₉H₅ClN₂O₂), the molecular weight is 208.61 g/mol . In the mass spectrum, the molecular ion peak (M⁺) should be observed at m/z corresponding to this mass. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks.

Fragmentation Pattern Rationale: Electron ionization (EI) is a common technique for small molecules. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or a nitro radical (NO·).[14][15] Therefore, fragment ions corresponding to the loss of these groups from the molecular ion are expected.

MS Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

IV. Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N) in a compound.[16] This data is used to confirm the empirical formula of the synthesized compound.

Theoretical Elemental Composition for C₉H₅ClN₂O₂:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 51.83 |

| Hydrogen (H) | 1.01 | 5 | 5.05 | 2.42 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 17.00 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 13.44 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 15.34 |

| Total | 208.61 | 100.00 |

Protocol:

-

Submit a pure, dry sample of the compound to an analytical laboratory for CHN analysis.

-

Compare the experimentally determined percentages of C, H, and N with the theoretical values. A good match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.[17][18]

dot

Caption: A multi-technique approach for the characterization of this compound.

Conclusion

The successful application of this compound in research and development hinges on the stringent control of its purity. This technical guide has outlined a systematic and robust approach to the purification and characterization of this important intermediate. By combining a well-designed purification protocol with a multi-faceted analytical strategy, researchers can confidently ensure the quality and identity of their material. The detailed methodologies provided herein serve as a practical resource for scientists in the field, enabling the reliable synthesis and use of high-purity this compound in their endeavors.

References

- This compound - LookChem. (URL: [Link])

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

- Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chrom

- Recrystallization - University of California, Los Angeles. (URL: [Link])

- Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning - University of Alberta. (URL: [Link])

- How to Purify an organic compound via recrystallization or reprecipitation?

- Method of crystallizing nitro products - Google P

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

- Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])

- Preconcentration, Sample Clean-Up, and HPLC Determination of Phenol and its Chloro, Methyl, and Nitro Derivatives in Biological Samples.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv

- CASPRE - 13C NMR Predictor - University of Alberta. (URL: [Link])

- Stoichiometry: Elemental Analysis - University of Wisconsin-Madison. (URL: [Link])

- 3.2 Determination of Chemical Formulas C H N - Web Pages. (URL: [Link])

- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. (URL: [Link])

- Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network - ChemRxiv. (URL: [Link])

- analytical methods - Agency for Toxic Substances and Disease Registry. (URL: [Link])

- Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. (URL: [Link])

- Combustion and Elemental Analysis - University of Calgary. (URL: [Link])

- 3.2: Determining Empirical and Molecular Formulas - Chemistry LibreTexts. (URL: [Link])

- Can the molecular formula be determined from an elemental analysis? - Quora. (URL: [Link])

- Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. (URL: [Link])

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. (URL: [Link])

- Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides - MDPI. (URL: [Link])

- A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google P

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (URL: [Link])

- Preparation method of 5-chloro-8-hydroxyquinoline - Eureka | P

- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID - Pergamon Press. (URL: [Link])

Sources

- 1. lookchem.com [lookchem.com]

- 2. Recrystallization [sites.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 10. CASPRE [caspre.ca]

- 11. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 16. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 17. g.web.umkc.edu [g.web.umkc.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

The Nitro-Functionalized Isoquinoline Scaffold: A Nexus of Potent Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The strategic introduction of a nitro group (NO₂) onto this scaffold profoundly alters its electronic and steric properties, unlocking a diverse and potent range of pharmacological activities. This technical guide provides an in-depth exploration of the biological potential of nitroisoquinolines, with a focus on their anticancer, antimicrobial, and antiparasitic properties. We will delve into the mechanisms of action, present key examples with quantitative data, and provide detailed experimental protocols for the evaluation of these compelling molecules.

Introduction: The Isoquinoline Scaffold and the Impact of Nitration

The isoquinoline ring system is a versatile structural motif found in a vast array of biologically active compounds.[1] Its presence in numerous alkaloids has long signaled its importance in interacting with biological systems. The addition of a nitro group, a strong electron-withdrawing moiety, dramatically influences the molecule's physicochemical properties. This functionalization can enhance binding affinities to target proteins, modulate metabolic stability, and, crucially, introduce a "warhead" that can be bioreductively activated to exert cytotoxic effects.[2] This guide will dissect the significant therapeutic potential that arises from this specific chemical modification.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Nitroisoquinoline derivatives have emerged as a highly promising class of anticancer agents, primarily targeting the machinery of DNA replication and repair.[1] Their mechanisms of action are often multifaceted, encompassing direct enzyme inhibition and a sophisticated prodrug strategy that exploits the unique tumor microenvironment.

Inhibition of Key Enzymes in DNA Topology and Repair

2.1.1. Topoisomerase I Inhibition:

Human topoisomerase I (Top1) is a vital enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[2] Its inhibition leads to the accumulation of these breaks, ultimately triggering apoptosis in rapidly proliferating cancer cells.[2] Nitrated indenoisoquinolines, in particular, have been identified as potent inhibitors of Top1.[2] The nitro group in these compounds has been demonstrated to significantly bolster their Top1 inhibitory activity.[2]

2.1.2. Poly(ADP-ribose) Polymerase (PARP) Inhibition:

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[3][4] PARP inhibitors have shown remarkable success in treating cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations, through a concept known as synthetic lethality.[4] Certain nitroisoquinoline derivatives are under investigation as potential PARP inhibitors, offering a promising therapeutic avenue.[2]

Hypoxia-Activated Prodrugs: Exploiting the Tumor Microenvironment

Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[5] This hypoxic environment is a hallmark of aggressive cancers and contributes to resistance to conventional therapies.[5][6] Nitroaromatic compounds, including nitroisoquinolines, can be designed as hypoxia-activated prodrugs (HAPs).[7] In the low-oxygen environment of a tumor, endogenous nitroreductase enzymes can reduce the nitro group of the prodrug, converting it into a highly cytotoxic species that can induce DNA damage and cell death.[1][8] This targeted activation minimizes systemic toxicity, a significant advantage in chemotherapy.[9]

Mechanism of Nitroreductase-Mediated Activation:

Bacterial and human nitroreductases catalyze the reduction of the nitro group in a "ping-pong bi-bi" mechanism.[1][10] The enzyme's flavin mononucleotide (FMN) cofactor is first reduced by a nicotinamide cofactor (NAD(P)H). The reduced FMN then transfers electrons to the nitroaromatic substrate, leading to the formation of nitroso, hydroxylamine, and ultimately amine metabolites.[1][11] The highly reactive hydroxylamine species is often the primary cytotoxic agent, capable of cross-linking DNA.[10]

Caption: Workflow of the MTT cell viability assay.

Topoisomerase I DNA Relaxation Assay (Anticancer)

This assay determines the ability of a compound to inhibit the catalytic activity of Top1.

[12]Principle: Supercoiled plasmid DNA migrates faster in an agarose gel than its relaxed counterpart. T[13]opoisomerase I relaxes supercoiled DNA. A[14]n effective inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band on the gel.

[2]Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x Top1 reaction buffer, and sterile water. 2[12]. Inhibitor Addition: Add the nitroisoquinoline compound at various concentrations to the reaction tubes. Include a no-enzyme control, an enzyme-only control, and a positive control inhibitor (e.g., camptothecin). 3[6]. Enzyme Addition: Add purified human Topoisomerase I enzyme to all tubes except the no-enzyme control. 4[12]. Incubation: Incubate the reaction mixtures at 37°C for 30 minutes. 5[12][14]. Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K. 6[14]. Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers. 7[14]. Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. 8[12]. Data Analysis: Analyze the gel image to determine the concentration of the compound that inhibits the relaxation of supercoiled DNA.

Conclusion and Future Perspectives

Nitroisoquinolines represent a rich and versatile scaffold for the development of novel therapeutic agents. Their potent anticancer, antimicrobial, and antiparasitic activities, often mediated by unique mechanisms of action, underscore their significance in medicinal chemistry. The ability to function as hypoxia-activated prodrugs is particularly noteworthy, offering a pathway to targeted cancer therapies with potentially reduced side effects.

Future research should focus on the synthesis and evaluation of new nitroisoquinoline analogues with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their interactions with biological targets and the mechanisms of resistance will be crucial for their clinical translation. The continued exploration of this fascinating class of compounds holds great promise for addressing unmet needs in the treatment of cancer and infectious diseases.

References

A comprehensive list of references will be compiled and provided in the final version of this technical guide. The in-text citations correspond to the search results used to generate this document.

Sources

- 1. ackerleylab.com [ackerleylab.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PARP inhibitor - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profoldin.com [profoldin.com]

- 8. mdpi.com [mdpi.com]

- 9. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. inspiralis.com [inspiralis.com]

Technical Guide: Discovery and Mechanistic Elucidation of Novel 8-Chloro-5-nitroisoquinoline Derivatives as Potent Anticancer Agents

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with significant therapeutic value.[1] This guide details the rationale, synthesis, and biological evaluation of a novel class of compounds: 8-chloro-5-nitroisoquinoline derivatives. The strategic incorporation of a nitro group at the C5 position and a chloro substituent at the C8 position is hypothesized to confer potent and selective anticancer properties. We present a comprehensive workflow from conceptual design and chemical synthesis to in-depth biological characterization. This includes detailed protocols for cytotoxicity screening, apoptosis induction assays, and elucidation of the underlying mechanism of action, which is proposed to involve topoisomerase II inhibition and modulation of critical cell survival pathways. The structure-activity relationship (SAR) is explored to provide a framework for future lead optimization, positioning these derivatives as a promising new frontier in oncology drug discovery.

Introduction: The Strategic Imperative for Novel Isoquinoline Scaffolds

The isoquinoline core is a privileged heterocyclic motif, renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] Natural alkaloids such as berberine and sanguinarine have long demonstrated the therapeutic potential inherent to this structural class.[1] In synthetic medicinal chemistry, the functionalization of the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it an attractive template for drug design.[4]

1.1. Rationale for the 8-Chloro-5-nitro Substitution Pattern

The design of the target derivatives is rooted in established medicinal chemistry principles. The introduction of a nitro group, a potent electron-withdrawing moiety, onto an aromatic system is a well-documented strategy for enhancing anticancer efficacy.[5] Nitroaromatic compounds can participate in bioreductive activation within hypoxic tumor environments, generate reactive oxygen species (ROS), and improve interactions with biological targets such as DNA and key enzymes.[6] Specifically, nitrated indenoisoquinolines are known to be potent inhibitors of human topoisomerase I, an enzyme critical for DNA replication in rapidly dividing cancer cells.[5]

The placement of a chlorine atom at the C8 position serves a dual purpose. It modulates the molecule's lipophilicity, which is crucial for membrane permeability and reaching intracellular targets. Furthermore, the specific positioning of the halogen can influence metabolic stability and create unique steric and electronic interactions within the target's binding pocket, potentially enhancing potency and selectivity. This deliberate substitution pattern forms the basis of our hypothesis: that this compound derivatives represent a novel class of molecules with significant potential as anticancer agents.

Synthesis and Structural Characterization

The successful discovery of novel therapeutic agents begins with robust and efficient chemical synthesis. The strategy for constructing the this compound core and its derivatives leverages modern synthetic methodologies that offer advantages over classical, often harsh, techniques like the Bischler–Napieralski reaction.[2][4] We propose a convergent approach centered around transition-metal-catalyzed C-H activation and annulation, which provides an atom-economical route to highly functionalized isoquinolines.[1][7]

2.1. General Synthetic Workflow

The synthesis initiates from a commercially available, appropriately substituted benzaldehyde derivative. This starting material undergoes imine formation followed by a rhodium-catalyzed oxidative cross-coupling and cyclization with an alkyne, a powerful method for building the isoquinoline core.[7] Subsequent functionalization allows for the introduction of diverse chemical moieties to explore the structure-activity relationship.

Caption: General workflow for the synthesis of this compound derivatives.

2.2. Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a hypothetical synthesis of a representative compound. Caution: This procedure should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

-

Imine Formation: To a solution of 2-bromo-3-chloro-6-nitrobenzaldehyde (1.0 eq) in anhydrous toluene, add benzylamine (1.1 eq). Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours until water evolution ceases. Remove the solvent under reduced pressure to yield the crude imine, which is used directly in the next step.

-

Annulation/Cyclization: In a nitrogen-flushed flask, combine the crude imine (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%). Add anhydrous 1,2-dichloroethane (DCE) followed by phenylacetylene (1.5 eq). Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC. Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.

-

Purification & Characterization: Purify the crude product via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the this compound derivative. The final structure must be unambiguously confirmed.

2.3. Protocol: Structural Characterization

The identity and purity of all synthesized compounds must be rigorously established using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer. These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity of the molecular structure.[8][9]

-

High-Resolution Mass Spectrometry (HRMS): Analyze the sample using ESI or a similar soft ionization technique to determine the exact mass. The measured mass should be within 5 ppm of the calculated theoretical mass for the molecular formula, confirming the elemental composition.[10]

Biological Evaluation: Assessing Anticancer Potential

The primary biological evaluation of the novel derivatives involves assessing their cytotoxicity against a panel of human cancer cell lines. This provides initial data on potency and selectivity.

3.1. In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to measure cellular metabolic activity, which serves as an indicator of cell viability.[11][12] Viable cells contain mitochondrial dehydrogenases that reduce the tetrazolium salt to a colored formazan product.[13][14]

3.2. Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% to avoid toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells for untreated cells (negative control) and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[5] Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3.3. Quantitative Data: Representative Cytotoxicity

The following table presents hypothetical IC₅₀ values for a series of newly synthesized derivatives, illustrating potential structure-activity relationships.

| Compound ID | R¹ Substituent | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| NID-1 | H | 8.5 | 10.2 | 9.1 |

| NID-2 | 4-Fluorophenyl | 1.2 | 2.5 | 1.8 |

| NID-3 | 4-Methoxyphenyl | 5.6 | 7.1 | 6.3 |

| NID-4 | 3-Pyridyl | 0.9 | 1.1 | 0.85 |

| Doxorubicin | (Positive Control) | 0.5 | 0.8 | 0.6 |

Elucidating the Mechanism of Action

Understanding how a compound exerts its cytotoxic effect is critical for its development as a therapeutic agent. Based on the activity of related nitroaromatic and isoquinoline compounds, we hypothesize that these derivatives induce apoptosis via inhibition of Topoisomerase II and modulation of key cell survival signaling pathways.[5][15]

4.1. Apoptosis Induction

Apoptosis, or programmed cell death, is a tightly regulated process. A hallmark of early apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, which can be detected by Annexin V staining.[16]

4.2. Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include untreated and positive controls (e.g., Camptothecin).[17]

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[16]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis. This allows for the quantification of apoptosis induction.

4.3. Proposed Signaling Pathway and Molecular Target

Many potent anticancer agents, particularly those with planar aromatic structures, function by inhibiting topoisomerase enzymes, leading to DNA strand breaks and G2/M cell cycle arrest.[15][18] Furthermore, the PI3K/AKT and MAPK/ERK pathways are critical for cell survival and are often dysregulated in cancer. Inhibition of these pathways can sensitize cells to apoptotic stimuli.[15]

Caption: Core scaffold highlighting key positions for SAR exploration.

Key Insights from SAR (based on hypothetical data):

-